N-[1-(adamantan-1-yl)propylidene]hydroxylamine
Description
N-[1-(Adamantan-1-yl)propylidene]hydroxylamine is a synthetic organic compound featuring an adamantane core fused with a hydroxylamine-functionalized propylidene chain. The adamantyl group, a tricyclic diamondoid hydrocarbon, imparts high lipophilicity and conformational rigidity, which are advantageous in medicinal chemistry and materials science . Commercial availability is confirmed via CymitQuimica, with pricing listed at €478.00 for 50 mg (Ref: 3D-BBA52523) .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3 |
InChI Key |
LLFZJPRDIIBXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method is the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
N-[1-(adamantan-1-yl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Key Observations:
- Synthetic Yield : The pyridinylmethoxy analog was synthesized in 81% yield, suggesting efficient condensation methodologies.
- Thermal Stability : Higher melting points in nitrophenyl derivatives (e.g., 162–164°C vs. 115–117°C ) correlate with increased aromaticity and intermolecular interactions.
Functional Group Impact on Bioactivity
- Hydroxylamine vs. Imine : Hydroxylamine derivatives are redox-active but less stable than imines, which are more commonly utilized in drug design for their hydrolytic resistance .
- Adamantyl Positioning : 1-adamantyl substitution (vs. 2-adamantyl) optimizes steric interactions with hydrophobic binding pockets, as seen in antiviral adamantanamines .
Biological Activity
N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in antifungal applications. As a derivative of hydroxylamine, it exhibits unique structural characteristics that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antifungal properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H21NO
- Melting Point : 165–166 °C
The adamantane moiety contributes to the compound's lipophilicity, potentially enhancing its interaction with biological membranes.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to hydroxylamines, including this compound. The following table summarizes the antifungal activities observed in related compounds:
| Compound Name | Target Organism | EC50 (μg/mL) |
|---|---|---|
| This compound | Sclerotinia sclerotiorum | 14.16 - 32.97 |
| This compound | Botrytis cinerea | 27.60 - 52.82 |
Case Studies
A study published in 2024 explored a series of oxime derivatives, including those based on the adamantane structure. The synthesized compounds demonstrated varying degrees of antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values indicating moderate activity .
Another investigation into the mechanism of action revealed that similar hydroxylamine derivatives exhibit rapid fungicidal activity by disrupting cellular processes in fungi such as Candida species . These findings suggest that this compound may share similar mechanisms of action.
The antifungal mechanism attributed to hydroxylamines typically involves interference with fungal cell wall synthesis and disruption of nucleic acid metabolism. Compounds like this compound may bind to critical enzymes involved in these pathways, leading to cell death.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other known antifungal agents is essential. The following table highlights key differences:
| Compound Name | Mechanism of Action | Potency (MIC μg/mL) |
|---|---|---|
| This compound | Disruption of cell wall synthesis | 14.16 - 52.82 |
| Amphotericin B | Binding to ergosterol in fungal membranes | 0.125 |
| Bisamidines | DNA binding and inhibition of biosynthesis | ≤4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
